N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 10H-phenothiazine-10-carboxylic acid.
Coupling Reaction: The amine group of 5-chloro-2,4-dimethoxyaniline is coupled with the carboxylic acid group of 10H-phenothiazine-10-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing efficient purification techniques. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding phenothiazine sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antipsychotic or antiemetic agent due to its structural similarity to other phenothiazines.
Pharmacology: Studied for its interactions with various neurotransmitter receptors, including dopamine and serotonin receptors.
Biology: Used in studies to understand its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets neurotransmitter receptors such as dopamine D2 receptors and serotonin 5-HT2A receptors.
Pathways Involved: Modulates neurotransmitter signaling pathways, leading to its pharmacological effects. It may also affect ion channels and other cellular targets.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Thioridazine: Another antipsychotic phenothiazine with similar structural features.
Fluphenazine: A potent antipsychotic phenothiazine.
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-17-12-18(27-2)14(11-13(17)22)23-21(25)24-15-7-3-5-9-19(15)28-20-10-6-4-8-16(20)24/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBHPQZDSHMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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